Cbl-b-IN-10

Immuno-oncology E3 ubiquitin ligase Target selectivity

Dual inhibition of Cbl-b and c-Cbl is critical for dissecting overlapping E3 ligase functions in T-cell and NK-cell regulation. Many Cbl-b inhibitors spare c-Cbl or vary widely in potency, introducing experimental variability. Cbl-b-IN-10 (Compound 463) resolves this with validated biochemical data: • Dual inhibition: Cbl-b IC50 6.0 nM, c-Cbl IC50 3.5 nM • Ideal for auto-ubiquitination and substrate assays requiring complete c-Cbl coverage • Benchmark compound for SAR studies vs. analogs (e.g., Cbl-b-IN-9, c-Cbl IC50 4.7 nM) • Essential dual-inhibitor control alongside selective agents like GRC 65327 Supplied for in vitro biochemical and primary immune cell studies. Cellular EC50 not reported; validated for target engagement at low nanomolar concentrations.

Molecular Formula C31H37F3N6O
Molecular Weight 566.7 g/mol
Cat. No. B12379426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-10
Molecular FormulaC31H37F3N6O
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC(=C1)C2(CCC2)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C
InChIInChI=1S/C31H37F3N6O/c1-4-35-22-13-21(30(9-6-10-30)16-27-38-37-19-39(27)3)14-23(15-22)40-18-25-24(28(40)41)11-20(12-26(25)31(32,33)34)17-36-29(2)7-5-8-29/h11-15,19,35-36H,4-10,16-18H2,1-3H3
InChIKeyKVHFSZCGFDFVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-10: Dual Cbl-b/c-Cbl Inhibitor


Cbl-b-IN-10 (Compound 463) is a small-molecule inhibitor targeting the E3 ubiquitin ligases Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl [1]. As a key negative regulator of T-cell and NK-cell activation, Cbl-b is a validated target in immuno-oncology research. Cbl-b-IN-10 exhibits nanomolar potency against both Cbl-b (IC₅₀: 6.0 nM) and c-Cbl (IC₅₀: 3.5 nM) in biochemical assays, making it a dual inhibitor suitable for dissecting overlapping and distinct roles of these closely related E3 ligases in immune cell regulation and cancer immunotherapy models [1].

Target Dual Cbl-b/c-Cbl E3 ligase inhibition
Assay Biochemical enzyme inhibition assays
Model T-cell / NK-cell signaling research context

Cbl-b-IN-10 vs. Generic or Selective Inhibitors


Cbl-b inhibitors are not interchangeable due to significant divergence in target selectivity profiles and potency [1]. A key differentiator is whether an inhibitor spares c-Cbl (as with selective agents like GRC 65327) or co-inhibits it (as with dual inhibitors like Cbl-b-IN-10) [1]. c-Cbl plays overlapping yet distinct roles in immune signaling, and its inhibition can profoundly alter experimental outcomes. Furthermore, potencies among dual inhibitors vary across a wide range—from low nanomolar to micromolar—meaning that selecting an analog based solely on its 'Cbl-b inhibitor' classification without verifying the exact IC₅₀ and c-Cbl activity profile will introduce uncontrolled variability into functional assays, compromising reproducibility and data interpretation [1].

Selectivity profile c-Cbl co-inhibition may shift immune signaling readouts; selective Cbl-b inhibitors can yield different pathway-response outcomes.
Potency range Reported Cbl-b inhibitor IC₅₀ values span low nM to µM; direct substitution without biochemical verification may introduce variability.

Cbl-b-IN-10 vs. Analogs: Quantitative Profile


Target Selectivity: Dual vs. Selective Cbl-b Inhibition

Cbl-b-IN-10 (Compound 463) is a dual inhibitor of both Cbl-b and c-Cbl, with reported IC₅₀ values of 6.0 nM and 3.5 nM, respectively [1]. This contrasts with selective inhibitors like GRC 65327, which demonstrates >25-fold selectivity for Cbl-b over c-Cbl and does not potently inhibit the c-Cbl isoform [2]. The choice between a dual inhibitor like Cbl-b-IN-10 and a selective inhibitor directly impacts the biological readout, as c-Cbl also plays regulatory roles in T-cell receptor signaling and receptor tyrosine kinase turnover [3].

Selectivity profile
Class-level inference
Dual Cbl-b/c-Cbl (6.0 / 3.5 nM) vs selective (>25-fold Cbl-b only)
Dual vs selective pathway interrogation choice
Reported HTRF assay data; verify in target cell model
Immuno-oncology E3 ubiquitin ligase Target selectivity

Cbl-b Biochemical Potency Benchmarking

In biochemical assays, Cbl-b-IN-10 inhibits Cbl-b with an IC₅₀ of 6.0 nM [1]. This potency is comparable to other dual inhibitors in the same chemical series, such as Cbl-b-IN-6 (Cbl-b IC₅₀: 5.8 nM) [2] and Cbl-b-IN-9 (Cbl-b IC₅₀: 5.6 nM) [3], and is orders of magnitude more potent than earlier-generation inhibitors like Cbl-b-IN-5, which has a reported IC₅₀ range of 3,000–10,000 nM (3–10 µM) [4].

Cbl-b potency
Cross-study comparable
6.0 nM
Reported lower IC₅₀ than early leads (µM range)
Assay conditions not fully detailed
Cbl-b inhibitor Biochemical assay IC₅₀ comparison

c-Cbl Inhibition Potency: Comparison Across Dual Inhibitors

Cbl-b-IN-10 inhibits c-Cbl with an IC₅₀ of 3.5 nM [1]. This c-Cbl potency differs from that of other dual inhibitors in the same class. For example, Cbl-b-IN-8 exhibits a c-Cbl IC₅₀ of 7.8 nM (2.2-fold less potent on c-Cbl than Cbl-b-IN-10) [2], while Cbl-b-IN-11 shows a c-Cbl IC₅₀ of 6.1 nM (1.7-fold less potent) [3]. Such quantitative differences in c-Cbl engagement, even within the same compound series, may result in distinct biological outcomes in assays where c-Cbl contributes to the phenotype.

c-Cbl engagement
Cross-study comparable
3.5 nM vs 7.8 nM (Cbl-b-IN-8), 6.1 nM (Cbl-b-IN-11)
Reported lower c-Cbl IC₅₀ in dual-inhibitor series
Exact assay conditions not documented
c-Cbl inhibitor E3 ligase Target engagement

Biochemical Potency vs. Functional Characterization

Cbl-b-IN-10 demonstrates potent biochemical inhibition of Cbl-b and c-Cbl, but its reported characterization data are currently limited to these biochemical IC₅₀ values [1]. In contrast, more advanced compounds like Cbl-b inhibitor 10 have been characterized with biochemical IC₅₀ (9.1 nM), cellular functional EC₅₀ in IL-2 secretion assays (180.6 nM), and demonstrated in vivo antitumor efficacy in the CT26 mouse model as both monotherapy and in combination with anti-PD-1 . Similarly, GRC 65327 has been profiled extensively in vitro and in vivo, showing cytokine potentiation in PBMCs at ~400 nM and significant tumor growth inhibition [2].

Functional characterization
Context-dependent
Biochemical IC₅₀ only; cellular EC₅₀ not publicly reported
Cellular validation data to verify
In vivo endpoint context not available
Immuno-oncology Cellular assay In vivo efficacy

Cbl-b-IN-10 Research Applications


Ubiquitination Assays for Dual Cbl-b/c-Cbl Inhibition

Cbl-b-IN-10 is ideally suited for in vitro biochemical studies requiring potent, dual inhibition of both Cbl-b and c-Cbl. With IC₅₀ values of 6.0 nM (Cbl-b) and 3.5 nM (c-Cbl), it provides a robust tool for auto-ubiquitination assays or substrate ubiquitination studies where both E3 ligases may contribute to the observed activity. Its superior c-Cbl potency distinguishes it from analogs like Cbl-b-IN-8 and Cbl-b-IN-11, enabling more complete target coverage at lower compound concentrations. [1]

SAR Analysis of Dual Cbl-b/c-Cbl Inhibitors

As Compound 463 within a broader patent series, Cbl-b-IN-10 serves as a key reference point for medicinal chemistry efforts aimed at understanding the structural determinants of c-Cbl potency. The 3.5 nM c-Cbl IC₅₀ represents a favorable profile within this chemical series, and Cbl-b-IN-10 can be used as a benchmark compound when testing new analogs for improved or altered selectivity. Comparisons with structurally related compounds like Cbl-b-IN-9 (c-Cbl IC₅₀: 4.7 nM) provide a quantitative framework for SAR analysis. [1]

Positive Control: Selective vs. Dual Cbl-b Inhibition

Given the increasing availability of selective Cbl-b inhibitors like GRC 65327 (>25-fold selectivity over c-Cbl), Cbl-b-IN-10 serves as an essential dual-inhibitor control in experiments designed to dissect the specific contribution of c-Cbl to immune phenotypes. By directly comparing the functional outcomes of Cbl-b-IN-10 treatment (dual inhibition) with those of a selective Cbl-b inhibitor, researchers can isolate c-Cbl-dependent effects in T-cell activation, NK-cell cytotoxicity, or tumor microenvironment modulation studies. [1]

In Vitro Immune Cell Activation Assays

For researchers investigating the role of Cbl-b in T-cell receptor (TCR) signaling or cytokine production in vitro, Cbl-b-IN-10 offers the high potency (single-digit nanomolar IC₅₀) necessary to achieve target engagement at concentrations that minimize non-specific cytotoxicity or solubility artifacts. While cellular EC₅₀ data are not yet publicly reported for this specific compound, its biochemical potency suggests it is appropriate for dose-response studies in primary T-cell or NK-cell assays, where it may serve as a starting point for functional characterization in the user's own laboratory. [1]

Application
Selection Property
Validation Focus
Dual Cbl-b/c-Cbl ubiquitination assays
Dual-target coverage (Cbl-b & c-Cbl)
Verify target engagement at low nM concentrations
SAR of dual Cbl-b/c-Cbl inhibitors
c-Cbl potency profile
Benchmark against series analogs (e.g., Cbl-b-IN-8)
Selective vs. dual Cbl-b inhibition control
Dual-inhibition control tool
Isolate c-Cbl-dependent effects via selective inhibitor comparison
In vitro immune cell activation assays
Reported biochemical potency
Dose-response characterization in primary T/NK cells; confirm cellular EC₅₀

Technical Documentation Hub

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